molecular formula C39H34F3N B12572050 Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- CAS No. 501078-01-9

Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)-

Cat. No.: B12572050
CAS No.: 501078-01-9
M. Wt: 573.7 g/mol
InChI Key: MWDMGXITELEWPJ-UHFFFAOYSA-N
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Description

Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluoromethyl and diphenyl groups in its structure suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzenamine Core: Starting with aniline, various substituents can be introduced through electrophilic aromatic substitution reactions.

    Introduction of Diphenylbutenyl Groups: The diphenylbutenyl groups can be attached via Friedel-Crafts alkylation or similar reactions.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-diphenyl-: Lacks the butenyl and trifluoromethyl groups.

    Benzenamine, N,N-bis(4-butenyl)-: Lacks the diphenyl and trifluoromethyl groups.

    Benzenamine, N,N-bis(4,4-diphenyl)-: Lacks the butenyl and trifluoromethyl groups.

Uniqueness

The presence of both diphenylbutenyl and trifluoromethyl groups in Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- makes it unique compared to other similar compounds. These groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

CAS No.

501078-01-9

Molecular Formula

C39H34F3N

Molecular Weight

573.7 g/mol

IUPAC Name

N,N-bis(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline

InChI

InChI=1S/C39H34F3N/c40-39(41,42)35-24-13-25-36(30-35)43(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2

InChI Key

MWDMGXITELEWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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